3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol is a complex organic compound with the molecular formula C13H9FN2O4. This compound is characterized by the presence of a fluorine atom, a nitro group, and an imino group attached to a benzene ring, which is further connected to a benzenediol structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol typically involves a multi-step process. One common method includes the condensation reaction between 2-fluoro-5-nitroaniline and salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological macromolecules, while the nitro and fluorine groups can participate in various electronic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitroaniline: Shares the fluorine and nitro groups but lacks the benzenediol structure.
Salicylaldehyde: Contains the benzenediol structure but lacks the fluorine and nitro groups.
3-Methyl-1,2-benzenediol: Similar benzenediol structure but with a methyl group instead of the imino and nitro groups.
Uniqueness
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H9FN2O4 |
---|---|
Molecular Weight |
276.22g/mol |
IUPAC Name |
3-[(2-fluoro-5-nitrophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H9FN2O4/c14-10-5-4-9(16(19)20)6-11(10)15-7-8-2-1-3-12(17)13(8)18/h1-7,17-18H |
InChI Key |
QIARCELABVEZLM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.